Cas no 864841-47-4 (N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide)

N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
- N-(tert-butyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide
- CHEMBL1419158
- VU0331863-2
- N-(tert-butyl)-3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide
- SR-01000247641-1
- F1407-0239
- SMR000298912
- 864841-47-4
- N-tert-butyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
- MLS000690658
- HMS2654F09
- SR-01000247641
- AKOS016392974
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- インチ: 1S/C20H28N2O4S2/c1-14-8-11-17(12-9-14)28(25,26)22(7)19-15(2)10-13-18(16(19)3)27(23,24)21-20(4,5)6/h8-13,21H,1-7H3
- InChIKey: NSGUAKINHHSWMG-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=C(C=1C)N(C)S(C1C=CC(C)=CC=1)(=O)=O)(NC(C)(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 424.14904973g/mol
- どういたいしつりょう: 424.14904973g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 724
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 100Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1407-0239-1mg |
N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide |
864841-47-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide 関連文献
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N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamideに関する追加情報
Research Briefing on N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide (CAS: 864841-47-4)
In recent years, the compound N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide (CAS: 864841-47-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The unique structural features of this compound, including its tert-butyl group and dual sulfonamide moieties, contribute to its specificity and efficacy in biological systems.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 864841-47-4. One key area of investigation is its role as a selective inhibitor of certain kinases and proteases, which are critical targets in cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on the PI3K/AKT/mTOR pathway, a well-known signaling cascade implicated in tumor growth and survival. The study highlighted the compound's ability to induce apoptosis in cancer cell lines while showing minimal cytotoxicity in normal cells, suggesting a favorable therapeutic window.
Another significant advancement in the research of 864841-47-4 is its application in neurodegenerative diseases. A 2022 paper in ACS Chemical Neuroscience reported that this sulfonamide derivative can cross the blood-brain barrier and modulate amyloid-beta aggregation, a hallmark of Alzheimer's disease. The researchers utilized advanced computational modeling and in vitro assays to demonstrate the compound's binding affinity for amyloid-beta peptides, paving the way for further preclinical development.
The synthesis and optimization of N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide have also been a focus of recent research. A 2023 study in Organic & Biomolecular Chemistry detailed a novel, high-yield synthetic route that improves the scalability and purity of the compound. This methodological advancement is crucial for enabling large-scale production and subsequent clinical trials. The study also explored structure-activity relationships (SAR) by synthesizing analogs with modified substituents, providing insights into the pharmacophoric elements essential for biological activity.
In addition to its therapeutic potential, 864841-47-4 has been investigated for its utility as a chemical probe in basic research. Its ability to selectively target specific proteins makes it a valuable tool for studying cellular pathways and validating drug targets. For example, a 2021 study in Cell Chemical Biology utilized this compound to elucidate the role of a previously uncharacterized protein in autophagy, demonstrating its versatility beyond direct therapeutic applications.
Despite these promising findings, challenges remain in the development of 864841-47-4 as a clinical candidate. Issues such as pharmacokinetic properties, metabolic stability, and potential off-target effects need to be addressed through further optimization and rigorous testing. However, the compound's unique structural and functional attributes continue to make it a compelling subject of research in the chemical biology and pharmaceutical communities.
In conclusion, N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide (CAS: 864841-47-4) represents a multifaceted molecule with significant potential in both therapeutic and research applications. Ongoing studies are expected to further unravel its mechanisms of action and expand its utility in addressing unmet medical needs. The integration of computational, synthetic, and biological approaches will be key to unlocking the full potential of this intriguing compound.
864841-47-4 (N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide) 関連製品
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